
2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce various alcohols.
Scientific Research Applications
2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the benzyloxy group.
4-(Trifluoromethyl)benzyl alcohol: The trifluoromethyl group is positioned differently on the benzene ring.
Uniqueness
2-(Benzyloxy)-alpha-(trifluoromethyl)benzylAlcohol is unique due to the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H13F3O2 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-8-4-5-9-13(12)20-10-11-6-2-1-3-7-11/h1-9,14,19H,10H2 |
InChI Key |
DOTUQLQTJHCTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


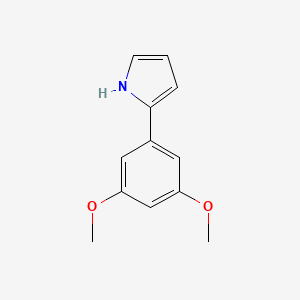
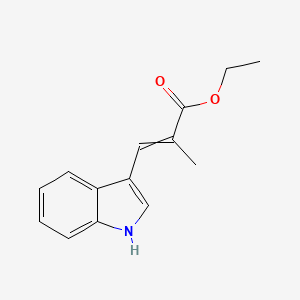
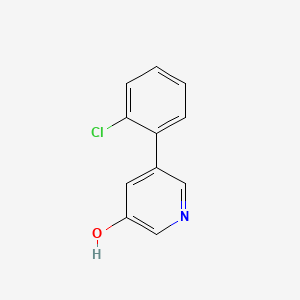

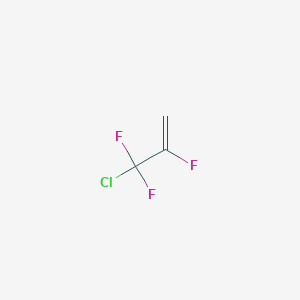



![Ethyl 2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B15046379.png)
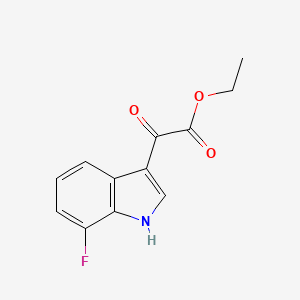
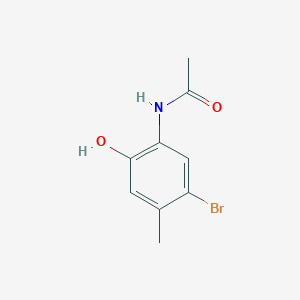

![tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate](/img/structure/B15046402.png)

